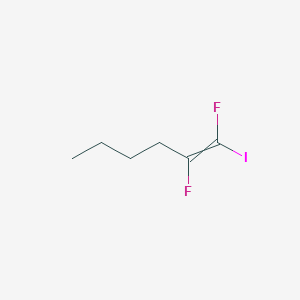
1,2-Difluoro-1-iodohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-1-iodohex-1-ene is an organofluorine compound with the molecular formula C6H9F2I. It is characterized by the presence of both fluorine and iodine atoms attached to a hexene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-difluoro-1-iodohex-1-ene typically involves the halogenation of hexene derivatives. One common method includes the reaction of hex-1-yne with iodine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the addition of halogens to the carbon-carbon triple bond, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing the risk of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-1-iodohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of dihalogenated or halohydrin products.
Oxidation: Formation of epoxides or carbonyl compounds.
Reduction: Formation of alkanes or alcohols
Aplicaciones Científicas De Investigación
1,2-Difluoro-1-iodohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its use in the development of novel pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,2-difluoro-1-iodohex-1-ene involves its interaction with molecular targets through its reactive halogen atoms. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodohex-1-ene: Similar structure but lacks fluorine atoms.
1,2-Difluoroethylene: Contains fluorine atoms but lacks the iodine atom and hexene backbone.
1-Iodo-2-fluoroethane: Contains both iodine and fluorine atoms but has a shorter carbon chain
Uniqueness
The combination of these halogens can enhance the compound’s stability, reactivity, and interaction with biological targets .
Propiedades
Número CAS |
113246-52-9 |
|---|---|
Fórmula molecular |
C6H9F2I |
Peso molecular |
246.04 g/mol |
Nombre IUPAC |
1,2-difluoro-1-iodohex-1-ene |
InChI |
InChI=1S/C6H9F2I/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3 |
Clave InChI |
LWLQXFVNNPZFEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C(F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


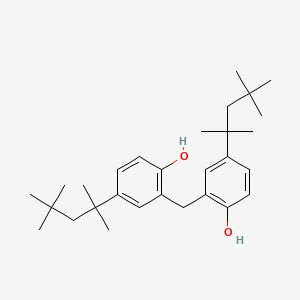
![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
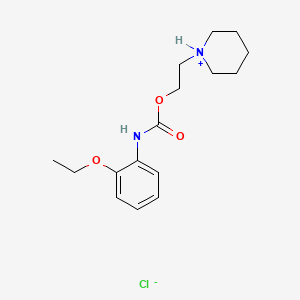
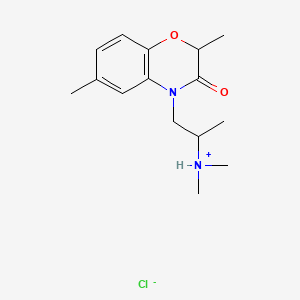



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
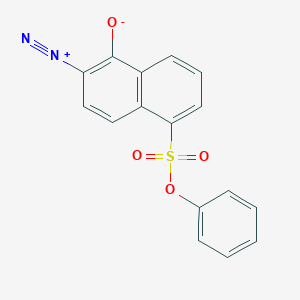


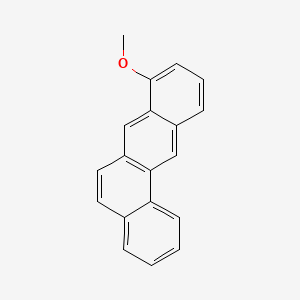
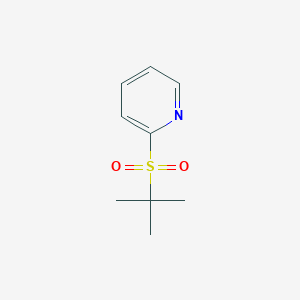
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
